REACTION_SMILES
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[CH3:1][S:2]([CH3:3])=[O:4].[CH3:31][CH2:32][N:33]([CH2:34][CH3:35])[CH2:36][CH3:37].[Cl:38][CH2:39][Cl:40].[F:5][C:6]([F:7])([F:8])[C:9]([O:10][C:11](=[O:12])[C:13]([F:14])([F:15])[F:16])=[O:17].[OH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][O:24][CH2:25][C:26](=[O:27])[O:28][CH2:29][CH3:30]>>[O:18]=[CH:19][CH2:20][CH2:21][CH2:22][CH2:23][O:24][CH2:25][C:26](=[O:27])[O:28][CH2:29][CH3:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)COCCCCCO
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Name
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Type
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product
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Smiles
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CCOC(=O)COCCCCC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |